molecular formula C4H6N2O3 B6278998 5-(hydroxymethyl)imidazolidine-2,4-dione CAS No. 67337-74-0

5-(hydroxymethyl)imidazolidine-2,4-dione

Cat. No.: B6278998
CAS No.: 67337-74-0
M. Wt: 130.1
InChI Key:
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Description

5-(hydroxymethyl)imidazolidine-2,4-dione is a heterocyclic compound that contains an imidazolidine ring with hydroxymethyl and dione functional groups. This compound is of significant interest due to its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of both hydroxymethyl and dione groups in its structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

5-(hydroxymethyl)imidazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and resins due to its ability to form stable cross-linked structures.

Safety and Hazards

The safety information for “5-(hydroxymethyl)imidazolidine-2,4-dione” indicates that it has the GHS07 signal word “Warning” and the hazard statements H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(hydroxymethyl)imidazolidine-2,4-dione typically involves the reaction of glycine with formaldehyde and urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazolidine ring. The general reaction conditions include:

    Reactants: Glycine, formaldehyde, urea

    Catalyst: Acidic catalyst (e.g., hydrochloric acid)

    Temperature: 60-80°C

    Reaction Time: 4-6 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the same reactants and catalysts but utilizes a continuous flow system to maintain optimal reaction conditions and minimize by-product formation.

Chemical Reactions Analysis

Types of Reactions

5-(hydroxymethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The dione groups can be reduced to form hydroxyl groups.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-(carboxymethyl)imidazolidine-2,4-dione.

    Reduction: Formation of 5-(hydroxymethyl)imidazolidine-2,4-diol.

    Substitution: Formation of various substituted imidazolidine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    5,5-dimethylimidazolidine-2,4-dione: Known for its use as a preservative and antimicrobial agent.

    5-methyl-5-(4-oxo-3H-quinazolin-2-yl)phenylimidazolidine-2,4-dione: Studied for its dual-targeting properties in cancer therapy.

    5-phenylimidazolidine-2,4-dione: Investigated for its anticonvulsant and antibacterial activities.

Uniqueness

5-(hydroxymethyl)imidazolidine-2,4-dione is unique due to the presence of the hydroxymethyl group, which imparts additional reactivity and allows for further functionalization

Properties

CAS No.

67337-74-0

Molecular Formula

C4H6N2O3

Molecular Weight

130.1

Purity

95

Origin of Product

United States

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